Product packaging for Ramelteon(Cat. No.:CAS No. 196597-26-9)

Ramelteon

Cat. No.: B1678794
CAS No.: 196597-26-9
M. Wt: 259.34 g/mol
InChI Key: YLXDSYKOBKBWJQ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ramelteon is a synthetic melatonin receptor agonist approved for the treatment of insomnia characterized by difficulties with sleep onset . Its primary research value lies in its highly selective mechanism of action; it acts as an agonist at the melatonin MT1 and MT2 receptors in the suprachiasmatic nucleus (SCN), the body's master circadian clock . This distinct action, which mimics the natural hormone melatonin to help regulate the sleep-wake cycle, separates it from other hypnotics like benzodiazepines and Z-drugs, as it does not interact with the GABA receptor complex . This makes this compound a critical tool for studying circadian rhythms and sleep physiology without the confounding effects of GABAergic activity. Clinical studies have focused on its ability to reduce the time taken to fall asleep (sleep latency) . Beyond sleep-onset insomnia, research explores its potential applications in managing circadian rhythm sleep disorders and preventing delirium in hospitalized patients . Investigators should note that this compound is contraindicated for use with the strong CYP1A2 inhibitor fluvoxamine, which drastically increases its systemic exposure . It is metabolized primarily in the liver via the CYP1A2 enzyme and has a half-life of approximately 1-2.6 hours . A key characteristic for long-term study designs is that this compound has shown no potential for abuse or dependence and does not produce withdrawal or rebound insomnia . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO2 B1678794 Ramelteon CAS No. 196597-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXDSYKOBKBWJQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045951
Record name Ramelteon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ramelteon
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015115
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.64e-02 g/L
Record name Ramelteon
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015115
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals from ethyl acetate

CAS No.

196597-26-9
Record name Ramelteon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196597-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ramelteon [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196597269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ramelteon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00980
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ramelteon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl] propionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl] propionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RAMELTEON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/901AS54I69
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ramelteon
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7787
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ramelteon
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015115
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

113-115 °C
Record name Ramelteon
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7787
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Pharmacological Mechanisms and Receptor Dynamics of Ramelteon

Influence on Neuronal Firing in the Suprachiasmatic Nucleus

The suprachiasmatic nucleus (SCN) is the primary circadian pacemaker in mammals, regulating the timing of sleep and wakefulness nih.govpatsnap.comaasm.org. Melatonin (B1676174), secreted by the pineal gland, feeds back to the SCN to decrease neuronal firing, a process mediated by MT1 and MT2 receptors located within the SCN nih.govaasm.org.

Ramelteon, as a selective agonist for MT1 and MT2 receptors, influences neuronal firing in the SCN in a manner similar to melatonin nih.govjneurosci.org. By binding to these receptors in the SCN, this compound inhibits neuronal firing, which is believed to contribute to its sleep-promoting effects and its ability to regulate the sleep-wake cycle nih.govresearchgate.net. This inhibitory effect appears to be particularly evident when SCN neuronal activity is high during the late subjective day aasm.org.

Research using SCN brain slices from mice and rats has demonstrated that application of melatonin hyperpolarizes the resting membrane potential and suppresses the spontaneous action potential rate in SCN neurons jneurosci.org. This compound has been shown to produce similar effects, significantly decreasing the firing rate and increasing inward current within SCN neurons jneurosci.org. This effect of this compound on neuronal firing in the SCN has been shown to be dependent on the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels jneurosci.org. Studies indicate that GIRK channel activation is necessary for the acute inhibitory effect of this compound on neuronal excitability in the SCN jneurosci.org.

Furthermore, studies investigating the phase-shifting effects of this compound on circadian rhythms have examined its influence on SCN neuronal firing rhythms. In vitro studies using SCN brain slices from C3H/HeN mice showed that this compound administered at specific circadian times (CT) could induce phase advances or delays in the peak of the circadian rhythm of neuronal firing tandfonline.comnih.gov. For instance, this compound (10 pM) administered at CT10 resulted in phase advances, while administration at CT2 caused phase delays tandfonline.comnih.gov. These phase shifts in SCN neuronal firing rhythms corresponded with the periods of sensitivity observed for this compound's effects on circadian activity rhythms in vivo tandfonline.comnih.gov.

Potential for Receptor Desensitization and Downregulation

The potential for melatonin receptor desensitization and downregulation following exposure to agonists like this compound is a subject of research. Receptor desensitization refers to a reduced response to an agonist over time, while downregulation involves a decrease in the number of receptors available.

Studies have indicated that receptor desensitization and internalization of MT2 receptors can occur in SCN or immortalized SCN2.2 neurons following the administration of exogenous melatonin nih.gov. Given that this compound has a higher affinity for MT1 and MT2 receptors and its plasma levels following administration are generally greater and longer-lasting than those of endogenous melatonin, it has been suggested that this compound might be more likely to induce desensitization of MT1 and MT2 receptors compared to melatonin itself nih.govmedscape.com.

The extent and duration of receptor desensitization and internalization could potentially influence the duration of this compound's effects, particularly regarding sleep maintenance nih.govmedscape.com. If significant desensitization or downregulation occurs, it could theoretically impact the sustained efficacy of the drug. Some research suggests that avoiding rapid desensitization, potentially achieved by partial agonists, might be beneficial frontiersin.org.

However, more information is needed to fully understand the extent and clinical implications of receptor downregulation by this compound nih.gov. While the potential exists, the long-term efficacy and safety profiles observed in clinical trials suggest that significant problematic desensitization or downregulation may not be a major factor in typical therapeutic use nih.govmedscape.comresearchgate.net. The lack of reported withdrawal symptoms or rebound insomnia upon discontinuation of this compound in clinical studies also indirectly supports that significant dependence-inducing receptor adaptations, such as widespread downregulation, may not be a prominent feature of its action wikipedia.orgdroracle.aimedscape.comresearchgate.net.

Advanced Pharmacokinetic and Metabolic Research

In Vivo Absorption Kinetics and First-Pass Metabolism

Following oral administration, ramelteon is rapidly absorbed. wikipedia.orgfda.govfda.govresearchgate.nettakeda.com Median peak plasma concentrations are typically reached at approximately 0.75 hours after fasted oral administration, with a range of 0.5 to 1.5 hours. wikipedia.orgfda.govfda.govtakeda.com While the total absorption of this compound is high, estimated to be at least 84%, its absolute oral bioavailability is notably low, approximately 1.8%. wikipedia.orgfda.govfda.govresearchgate.nettakeda.com This significant difference between total absorption and bioavailability is attributed to extensive first-pass metabolism in the liver. wikipedia.orgfda.govfda.govresearchgate.nettakeda.com

Metabolite Profiling and Activity

This compound undergoes extensive metabolism, primarily in the liver, resulting in the formation of several metabolites. wikipedia.orgfda.govfda.govresearchgate.net

Identification and Characterization of Primary Metabolites (M-I, M-II, M-III, M-IV)

Metabolism of this compound involves oxidation to hydroxyl and carbonyl derivatives, followed by secondary metabolism to form glucuronide conjugates. fda.govfda.govresearchgate.net Four principal metabolites have been identified in human serum: M-I, M-II, M-III, and M-IV. fda.govfda.govkarger.com The rank order of these metabolites by prevalence in human serum is M-II, M-IV, M-I, and M-III. fda.govfda.gov These metabolites are formed rapidly and exhibit a monophasic decline and rapid elimination. fda.govfda.govresearchgate.net

Systemic Exposure and Half-Life of Active Metabolite M-II

Among the identified metabolites, M-II is the major metabolite in serum and is pharmacologically active. nih.govfda.govfda.govkarger.com Systemic exposure to M-II is significantly higher than that of the parent compound, with mean systemic exposure being approximately 20- to 100-fold greater than this compound. wikipedia.orgfda.govfda.govresearchgate.nettakeda.com The half-life of M-II is longer than that of this compound, ranging from 2 to 5 hours, and appears to be independent of the dose. wikipedia.orgfda.govfda.govnih.gov In comparison, the elimination half-life of this compound is typically between 1 and 2.6 hours. wikipedia.orgfda.govfda.govnih.govaasm.orgnih.gov Serum concentrations of both the parent drug and its metabolites are generally at or below the limit of quantitation within 24 hours after administration. fda.govfda.govnih.gov

Data on the half-life and systemic exposure of this compound and its major active metabolite M-II are summarized in the table below:

CompoundHalf-Life (hours)Mean Systemic Exposure (relative to this compound)
This compound1 - 2.6 wikipedia.orgfda.govfda.govnih.govaasm.orgnih.gov1
M-II2 - 5 wikipedia.orgfda.govfda.govnih.gov20 - 100-fold higher wikipedia.orgfda.govfda.govresearchgate.nettakeda.com

Receptor Binding and Functional Activity of M-II

M-II is an active metabolite that also demonstrates affinity for human melatonin (B1676174) MT1 and MT2 receptors. wikipedia.orgnih.govfda.govfda.govnih.govmedchemexpress.comloinc.orgmedchemexpress.com While active, M-II has lower binding affinity and potency compared to the parent compound. The binding affinity of M-II for human MT1 receptors is approximately one-tenth that of this compound, and for human MT2 receptors, it is approximately one-fifth that of this compound. wikipedia.orgfda.govfda.govnih.govmedchemexpress.comloinc.orgmedchemexpress.com In in vitro functional assays, M-II is reported to be 17- to 25-fold less potent than this compound. wikipedia.orgnih.govnih.govloinc.orgmedchemexpress.com

Despite its lower potency in vitro, M-II has shown pharmacological activity in vivo. Studies in cats, for instance, have demonstrated that M-II can significantly increase NREM sleep and decrease wakefulness, indicating a potent sleep-promoting action. nih.govkarger.comnih.govmedchemexpress.commedchemexpress.com M-II exhibits selectivity for MT1/MT2 receptors and has shown no significant affinities for a wide range of other receptors or enzyme activities, similar to this compound. nih.govfda.govfda.govkarger.commedchemexpress.comloinc.orgmedchemexpress.com Although M-II has weak affinity for the serotonin (B10506) 5-HT2B receptor, this affinity is significantly lower than its affinity for MT1/MT2 receptors. fda.govfda.govkarger.commedchemexpress.comloinc.orgmedchemexpress.com

Enzymatic Pathways of Metabolism

This compound is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. wikipedia.orgnih.govtouchneurology.comfda.govfda.govresearchgate.nettakeda.comnih.gov CYP1A2 is identified as the major isozyme involved in the hepatic metabolism of this compound. wikipedia.orgnih.govtouchneurology.comfda.govfda.govresearchgate.nettakeda.comnih.govnih.govpdr.net The CYP2C subfamily and CYP3A4 also participate in this compound metabolism, but to a minor extent. wikipedia.orgnih.govtouchneurology.comfda.govfda.govtakeda.comnih.govnih.govpdr.net

In vitro studies using recombinant human CYP enzymes and specific inhibitors have further elucidated the contribution of different enzymes. In the liver, CYP1A2, CYP2C19, and CYP3A4 were estimated to contribute approximately 49%, 42%, and 8.6%, respectively, to this compound metabolism. nih.gov In the intestine, only CYP3A4 appears to contribute significantly to this compound metabolism. nih.gov

The metabolism of this compound involves several pathways, including hydroxylation on the ethyl side chain and the benzylic position of the cyclopentyl ring as major routes. nih.gov Hydroxylation at other positions and opening of the furan (B31954) ring have also been observed. researchgate.net Secondary metabolism leads to the formation of glucuronide conjugates. fda.govfda.govresearchgate.net

Certain substances can significantly impact the enzymatic metabolism of this compound. For example, fluvoxamine (B1237835), a strong inhibitor of CYP1A2, can dramatically increase this compound exposure. nih.govpdr.nethmdb.ca Coadministration with fluvoxamine has been shown to increase the AUC of this compound by approximately 190-fold and Cmax by approximately 70-fold. pdr.net Strong CYP enzyme inducers, such as rifampin, can decrease exposure to this compound and its metabolite M-II. pdr.net

Role of CYP1A2 as Major Isozyme

The primary enzyme responsible for the hepatic metabolism of this compound is cytochrome P450 (CYP) 1A2. fda.govfda.govnih.govreliasmedia.comnih.govmdedge.comresearchgate.net This isozyme plays a major role in the initial biotransformation of the parent compound. Studies using recombinant human CYP enzymes and specific inhibitors have estimated that CYP1A2 contributes approximately 49% to the metabolism of this compound in human liver microsomes. researchgate.netnih.gov

The metabolic pathways mediated by CYP1A2 include hydroxylation on the ethyl side chain and the benzylic position of the cyclopentyl ring. researchgate.netnih.gov This extensive first-pass metabolism by CYP1A2 contributes to the low absolute oral bioavailability of this compound, which is approximately 1.8%, despite total absorption being at least 84%. fda.govreliasmedia.comwikipedia.orgdrugs.comnih.govmhmedical.comwikidoc.org

Strong inhibitors of CYP1A2, such as fluvoxamine, have been shown to significantly impact this compound exposure. Coadministration of fluvoxamine with this compound resulted in a substantial increase in this compound's area under the concentration-time curve (AUC) and maximal serum concentration (Cmax). fda.govfda.govmdedge.com For instance, when fluvoxamine was administered prior to a single dose of this compound, the AUC for this compound increased approximately 190-fold, and the Cmax increased approximately 70-fold. fda.govfda.govmdedge.com

Minor Involvement of CYP2C and CYP3A4 Isozymes

In addition to the major role of CYP1A2, the CYP2C subfamily and CYP3A4 isozymes are also involved, albeit to a minor degree, in the hepatic metabolism of this compound. fda.govfda.govnih.govreliasmedia.comnih.govmdedge.com In human liver microsomes, CYP2C19 is estimated to contribute about 42% to this compound metabolism, while CYP3A4 contributes approximately 8.6%. researchgate.netnih.gov In the intestine, only CYP3A4 appears to contribute to this compound metabolism. researchgate.netnih.gov

While their contribution is less significant than that of CYP1A2, inhibition of these enzymes can still affect this compound pharmacokinetics. For example, coadministration of a strong CYP3A4 inhibitor like ketoconazole (B1673606) increased the AUC and Cmax of this compound by approximately 84% and 36%, respectively. fda.govfda.govmdedge.compdr.net Similarly, coadministration with fluconazole, a strong CYP2C9 inhibitor, increased the total and peak systemic exposure of this compound by approximately 150%. mdedge.com

The involvement of multiple CYP isozymes in this compound metabolism contributes to the complexity of its pharmacokinetic profile and the potential for drug-drug interactions.

Elimination Pathways: Renal and Fecal Excretion of Metabolites

Following extensive hepatic metabolism, this compound and its metabolites are primarily eliminated from the body through excretion in urine and feces. fda.govreliasmedia.comnih.govmdedge.comdrugbank.com The majority of the administered radioactivity after oral administration of radiolabeled this compound is recovered in the urine, accounting for approximately 84% of the total radioactivity. fda.govreliasmedia.comwikipedia.orgdrugs.comdrugbank.com A smaller proportion, approximately 4%, is excreted in the feces. fda.govwikipedia.orgdrugs.commhmedical.comdrugbank.com This results in a mean total recovery of radioactivity of about 88%. fda.gov

Less than 0.1% of the administered dose is excreted unchanged in either urine or feces. fda.govwikipedia.orgdrugbank.com This indicates that virtually all of the this compound is metabolized before elimination. Elimination is largely complete within 96 hours post-dose. fda.govwikipedia.org

The principal metabolites, including the major active metabolite M-II, are also eliminated relatively rapidly. The elimination half-life of this compound is short, typically ranging from 1 to 2.6 hours, while the half-life of M-II is between 2 and 5 hours. fda.govreliasmedia.comwikipedia.orgdrugs.comnih.govpdr.net Repeated once-daily dosing does not result in significant accumulation of either this compound or its metabolites due to their relatively short half-lives. fda.govpdr.net Renal impairment does not appear to necessitate dosage adjustment, consistent with the negligible renal clearance of the parent drug. fda.govdrugs.com

Linear Pharmacokinetics within Therapeutic Dose Ranges

This compound demonstrates linear pharmacokinetics when administered orally to humans across a dose range of 4 to 64 mg. fda.govwikipedia.orgnih.govwikidoc.org This linearity is observed in parameters such as maximal serum concentration (Cmax) and area under the concentration-time curve (AUC). fda.govwikidoc.org

Despite the linear relationship between dose and exposure, this compound exhibits substantial intersubject variability in pharmacokinetic parameters, particularly Cmax and AUC. fda.govfda.govwikidoc.org The coefficient of variation for these values can be approximately 100%. fda.govfda.govwikidoc.org This variability is consistent with the extensive first-pass metabolism that this compound undergoes. fda.govwikidoc.org

Studies evaluating doses within and exceeding the therapeutic range have supported the linear pharmacokinetic behavior. fda.govwikipedia.orgnih.govwikidoc.org For instance, in studies with doses ranging from 4 to 64 mg, the increase in Cmax and AUC was proportional to the dose administered. fda.govwikipedia.orgnih.govwikidoc.org

Data Table: this compound Pharmacokinetic Parameters (Representative Values)

ParameterValueNotesSource
Absolute Oral Bioavailability1.8%Due to extensive first-pass metabolism fda.govreliasmedia.comwikipedia.orgdrugs.comnih.govmhmedical.comwikidoc.org
Total Absorption≥ 84% fda.govreliasmedia.comwikipedia.orgdrugs.commhmedical.comwikidoc.orgdrugbank.com
Time to Peak Concentration (Tmax)~0.75 hours (fasted)Range: 0.5 to 1.5 hours fda.govfda.govreliasmedia.comdrugs.comwikidoc.org
Elimination Half-life (this compound)1 - 2.6 hoursAverage range fda.govreliasmedia.comwikipedia.orgdrugs.comnih.govpdr.net
Elimination Half-life (M-II)2 - 5 hoursIndependent of dose fda.govreliasmedia.compdr.net
Urinary Excretion (Total Radioactivity)84% fda.govreliasmedia.comwikipedia.orgdrugs.comdrugbank.com
Fecal Excretion (Total Radioactivity)4% fda.govwikipedia.orgdrugs.commhmedical.comdrugbank.com
Unchanged Drug Excreted (Urine/Feces)< 0.1% fda.govwikipedia.orgdrugbank.com
Intersubject Variability (Cmax, AUC)~100% Coefficient of Variation fda.govfda.govwikidoc.org

Data Table: Estimated Contribution of CYP Isozymes to this compound Metabolism in Human Liver Microsomes

CYP IsozymeEstimated Contribution (%)Source
CYP1A249 researchgate.netnih.gov
CYP2C1942 researchgate.netnih.gov
CYP3A48.6 researchgate.netnih.gov

Neurobiological and Chronobiological Investigations

Regulation of Sleep-Wake Cycles and Circadian Rhythms

Ramelteon functions as a highly selective agonist for the melatonin (B1676174) receptors, specifically MT₁ and MT₂ receptors, which are predominantly located in the suprachiasmatic nucleus (SCN) of the hypothalamus. The SCN is recognized as the master circadian clock in mammals, regulating the timing of sleep and wakefulness. droracle.ainih.govpatsnap.com By binding to these receptors, this compound mimics the action of endogenous melatonin, thereby influencing the body's natural sleep-wake cycle. droracle.ainih.govpatsnap.com This targeted action in the SCN is believed to contribute to this compound's sleep-promoting properties and its ability to affect circadian mechanisms. nih.gov Unlike traditional sedative-hypnotics that act on GABA receptors, this compound's primary action is not a generalized central nervous system depression but rather a melatonergic agonism in the SCN and other relevant brain sites. droracle.ai This mechanism suggests a more regulatory than sedative approach to improving sleep. psychiatrictimes.com

Studies have explored this compound's ability to facilitate the re-entrainment of circadian rhythms. For instance, repeated nightly administration of low doses (1, 2, or 4 mg) of this compound significantly advanced the phase of the circadian rhythm after a 5-hour phase advance in healthy adults, a scenario mimicking eastward jet travel across five time zones. aasm.orgnih.gov This phase-shifting effect was significantly greater than that observed with a placebo. aasm.orgnih.gov Interestingly, a higher dose (8 mg) did not result in a statistically significant phase shift compared to placebo in this specific study, suggesting a complex dose-response relationship for circadian phase-shifting. aasm.orgnih.gov The chronobiotic properties of this compound have been demonstrated in preclinical studies, and a single dose administered in the evening has been shown to produce a significant phase advance of the melatonin rhythm in humans. aasm.orgnih.gov

Effects on Endogenous Melatonin Secretion and Circadian Phase Markers

This compound's action as a melatonin receptor agonist directly impacts the system regulated by endogenous melatonin. This compound has a higher affinity for human MT₁ and MT₂ receptors compared to endogenous melatonin, with in vitro studies indicating approximately 3- to 5-fold greater affinity and up to 17 times more potency at these receptors. nih.govaasm.org This potent agonism allows this compound to effectively signal "darkness" to the SCN, influencing the timing of circadian rhythms.

The dim-light melatonin offset (DLMoff) is a commonly used marker for assessing the phase of the endogenous circadian rhythm. Studies investigating the circadian phase-shifting effects of this compound have measured changes in DLMoff. As mentioned previously, low doses of this compound (1, 2, or 4 mg) administered nightly significantly advanced the DLMoff in healthy adults subjected to a phase advance. aasm.orgnih.gov This indicates that this compound can effectively shift the timing of the endogenous melatonin rhythm, a key circadian phase marker. While DLMoff is a reliable phase marker, researchers note that other measurements of melatonin, such as the dim-light melatonin onset (DLMO), could provide a more complete picture of this compound's effects on the endogenous melatonin profile. nih.gov The potential for this compound to induce phase delays when administered at different times of the day, similar to observations with endogenous melatonin, is an area for further research. aasm.orgnih.gov

Modulation of Body Temperature and Distal-Proximal Skin Gradient

Body temperature and the distal-proximal skin temperature gradient (DPG) are physiological markers that exhibit circadian rhythms and are linked to sleep regulation. A reduction in core body temperature and an increase in the DPG (the difference between distal and proximal skin temperatures) are generally associated with shorter sleep onset latencies and improved sleep quality. researchgate.netoup.comnih.gov

Research has investigated the effects of this compound on these thermoregulatory parameters. In a study involving healthy adults, administration of 8 mg of this compound two hours prior to a daytime sleep opportunity significantly reduced core body temperature and increased the DPG compared to a placebo. researchgate.netoup.comnih.govresearchgate.netnih.gov This attenuation of the normal daytime circadian rise in core body temperature and the increase in DPG suggest that this compound influences thermoregulation in a manner consistent with promoting sleep. nih.govresearchgate.net The change in DPG was found to be negatively correlated with sleep onset latency in the this compound condition, further supporting the link between this compound's thermoregulatory effects and its impact on sleep initiation. researchgate.netoup.comnih.gov Changes in skin temperature, particularly an increase in distal skin temperature and DPG, have been associated with faster sleep latency. nih.gov

Neurophysiological Effects on Sleep Architecture

Polysomnography (PSG), which includes electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG) recordings, is used to objectively evaluate sleep architecture, including the different sleep stages. nih.gov

Influence on NREM and REM Sleep Stages

Studies using PSG have examined this compound's effects on Non-Rapid Eye Movement (NREM) and Rapid Eye Movement (REM) sleep stages. In some studies, this compound has been shown to reduce the latency to NREM sleep onset. researchgate.netnih.govphysoc.org While some research in rats indicated a short-lasting increase in NREM sleep duration with this compound, neither NREM nor REM sleep duration was altered in other rat studies. researchgate.netnih.govphysoc.org

In clinical trials with human subjects, the effects of this compound on sleep architecture have been noted. In a study of subjects with chronic insomnia, the percentage of time spent in REM sleep showed a small but statistically significant difference compared to placebo at Week 3 with a higher dose of this compound. aasm.org Both this compound groups in this study demonstrated slightly higher or similar percentages in stage 1 and stage 2 sleep compared to placebo across several weeks. aasm.org A statistically significant decrease in stage 3/4 sleep was observed in both this compound groups compared to placebo at Weeks 1 and 3, although this difference was not statistically significant at Week 5 for the higher dose. aasm.org

It's worth noting that some research suggests this compound has minimal to no clinically meaningful effect on sleep architecture. nih.govnih.gov This is in contrast to some other hypnotic medications that can significantly alter sleep stage distribution. nih.gov

Power Spectrum Analysis of EEG During Sleep

Electroencephalogram (EEG) power spectrum analysis provides insights into the electrical activity of the brain during sleep and can reveal qualitative differences in sleep patterns. nih.govcpn.or.krfrontiersin.org

Studies comparing the EEG power spectra of sleep induced by this compound and melatonin with that of naturally occurring sleep or sleep induced by other hypnotics like zolpidem have been conducted, primarily in animal models. In freely moving monkeys, spectral analysis of EEG after this compound and melatonin administration revealed sleep patterns that were indistinguishable from those of naturally occurring physiological sleep. nih.govnih.gov This finding suggests that this compound may promote physiological sleep in animals, unlike zolpidem, which showed qualitatively different EEG power spectra. nih.govnih.gov Similarly, in rats, while zolpidem altered the NREM power spectrum (increasing delta power and decreasing theta power), this compound and melatonin did not alter the NREM power spectrum. researchgate.netnih.govphysoc.org These results imply that MT₁/MT₂ receptor agonists like this compound may induce sleep that is electrophysiologically similar to natural sleep. nih.gov

Clinical Research on Efficacy in Sleep Disorders

Primary Insomnia Characterized by Sleep Onset Difficulties

Studies have consistently shown Ramelteon's impact on sleep onset latency in individuals with primary insomnia. wikipedia.orgdovepress.comaasm.orgnih.govnih.govnih.gov

Polysomnographic (PSG) Measures of Sleep Latency (Latency to Persistent Sleep)

Polysomnography (PSG) is an objective measure used in sleep research to assess various sleep parameters, including latency to persistent sleep (LPS), defined as the time from lights off to the first epoch of 20 consecutive epochs of sleep. nih.govoup.com Clinical trials utilizing PSG have demonstrated that this compound significantly reduces LPS compared to placebo in adults with chronic insomnia. aasm.orgnih.govnih.govnih.govtouchneurology.com

In a pooled analysis of four clinical trials, this compound 8 mg reduced mean LPS by approximately 13 minutes more than placebo on the first two nights of treatment in adults with chronic insomnia. nih.gov In a 5-week study, this compound 8 mg and 16 mg significantly shortened LPS at Week 1 compared to placebo (32.2 minutes and 28.9 minutes vs. 47.9 minutes, respectively, p < 0.001). aasm.orgnih.gov These significant improvements in LPS were maintained at Weeks 3 and 5. aasm.orgnih.gov Change from baseline analyses in this study showed that LPS was reduced by approximately 32 to 40 minutes with this compound, compared to 17 to 23 minutes with placebo. aasm.org

In a study of healthy adults with transient insomnia induced by a novel sleep environment, both this compound 16 mg and 64 mg significantly decreased mean LPS compared to placebo. dovepress.comnih.govoup.com The 16 mg dose reduced LPS by 10.5 minutes and the 64 mg dose by 9.1 minutes in one study nih.gov, while another reported reductions of 10 minutes for both doses mdedge.com.

In older adults (mean age 70.7 years) with chronic insomnia, both this compound 4 mg and 8 mg significantly improved polysomnographically recorded sleep latency compared to placebo in a crossover study. dovepress.com In a pilot study in older adults with obstructive sleep apnea (B1277953) and insomnia symptoms, this compound was associated with a statistically significant difference in PSG-measured sleep onset latency of 28.5 minutes compared to placebo. aasm.org This was due to a 10.7-minute reduction in the this compound arm and a 17.8-minute increase in the placebo arm. aasm.org

Subjective Measures of Sleep Latency and Total Sleep Time

Subjective sleep measures are based on patient self-reports, often collected through questionnaires or sleep diaries. nih.govnih.gov While objective PSG measures consistently show a reduction in sleep latency with this compound, subjective reports have shown more mixed results. nih.gov

In the 5-week study mentioned earlier, subject-reported sleep latency was significantly shorter with this compound 8 mg at Weeks 1, 3, and 5, and with this compound 16 mg at Weeks 1 and 3, compared to placebo. aasm.orgnih.gov In older adults with chronic insomnia, significant reductions in subjective LPS were observed with this compound 4 mg and 8 mg, although the average subjective LPS remained over 70 minutes. drugbank.com A 2009 pooled analysis of four clinical trials found that this compound 8 mg reduced subjective sleep latency throughout a 6-month study, reaching statistical significance at week 1, month 1, and month 5. dovepress.com However, other studies have not consistently shown significant improvements in subjective sleep measures. nih.gov

Regarding subjective total sleep time (sTST), the 5-week study found that sTST was significantly longer with this compound 8 mg at Weeks 1, 3, and 5, and with this compound 16 mg at Week 1, compared to placebo. aasm.orgnih.gov However, a meta-analysis reported that this compound was not associated with increased sTST. researchgate.net

Impact on Total Sleep Time and Sleep Efficiency

Total sleep time (TST) and sleep efficiency (SE), the percentage of time in bed spent asleep, are important measures of sleep continuity. nih.govfda.gov

In the transient insomnia model, both this compound 16 mg and 64 mg were associated with significantly longer TST compared to placebo. dovepress.comnih.govoup.com In the 5-week study in adults with chronic insomnia, TST was significantly longer with both doses of this compound at Week 1 compared to placebo. aasm.orgnih.gov However, the difference from placebo was not statistically significant at Week 5. aasm.org

A meta-analysis of 13 studies concluded that this compound was associated with improvement in TST and sleep efficiency when evaluated using polysomnography. researchgate.netmdpi.com Another meta-analysis in older adults found that melatonin (B1676174) and/or this compound treatment modestly improved objective total sleep time by an average of 21 minutes compared to placebo. mdpi.comalzdiscovery.org However, this meta-analysis combined data for both melatonin and this compound. alzdiscovery.org

In contrast, some studies have reported that this compound did not significantly increase total sleep time compared to placebo. researchgate.netjwatch.org

Wakefulness After Sleep Onset (WASO)

Wakefulness after sleep onset (WASO) measures the amount of time spent awake after initially falling asleep. nih.govnih.govfda.gov Studies have generally found no significant differences in WASO between this compound and placebo groups. aasm.orgnih.govnih.govnih.govoup.com In the 5-week study, WASO and the number of awakenings were not significantly different with this compound 8 mg or 16 mg treatment compared to placebo. aasm.orgnih.gov Similarly, the transient insomnia model showed no significant differences in WASO between this compound doses and placebo. oup.com A review indicated that this compound has little to no effect on WASO, questioning its usefulness for sleep maintenance problems. researchgate.net

Long-Term Efficacy Studies (6-Month and 1-Year Assessments)

Long-term studies are crucial to assess the sustained efficacy of insomnia treatments. nih.gov this compound has been evaluated in studies lasting up to 6 months and 1 year. researchgate.netdovepress.comdrugbank.comoup.com

A 6-month randomized, double-blind, placebo-controlled study in adults with chronic primary insomnia evaluated the nightly administration of this compound 8 mg. nih.govoup.com Polysomnographic measures showed significantly greater reductions in LPS with this compound compared to placebo throughout the 6-month study. dovepress.comoup.comoup.com Subjective sleep latency was also shorter throughout the study and reached statistical significance at Week 1, Month 1, and Month 5. dovepress.comoup.com However, there were no statistically significant differences between this compound and placebo for subjective total sleep time at any time point in this study. nih.govoup.com

An open-label, non-placebo-controlled outpatient study evaluated the long-term nightly use of this compound for 12 months in adults and elderly subjects with chronic insomnia. dovepress.com Self-reports in both groups revealed significant reductions in subjective sleep latency and increases in total sleep time throughout the study. dovepress.com These self-reports were consistent with clinicians' reports of reduced insomnia and therapeutic efficacy at months 6 and 12. dovepress.com

Circadian Rhythm Sleep Disorders

This compound, being a melatonin receptor agonist, has been investigated for its potential use in circadian rhythm sleep disorders. wikipedia.orgalzdiscovery.org However, this compound is approved only for the treatment of insomnia and is not approved for the treatment of circadian rhythm sleep disorders. wikipedia.org Development for these indications was previously discontinued. wikipedia.org Some clinical trials since 2020 have explored lower dosages of this compound for advancing the circadian rhythm, suggesting that doses much lower than the standard 8 mg tablet may be more effective for this purpose. wikipedia.org Studies evaluating this compound for circadian rhythm sleep disorders have shown mixed findings. wikipedia.org

Delayed Sleep Phase Disorder

Delayed Sleep Phase Disorder (DSWPD) is a circadian rhythm disorder characterized by a persistent inability to fall asleep and wake up at conventional times. aasm.orgfrontiersin.orgcpn.or.kr Evidence regarding the effectiveness of melatonin receptor agonists, including this compound, in treating DSWPD remains an area of ongoing investigation. frontiersin.org

Some studies suggest that this compound may be beneficial in advancing the timing of sleep in individuals with DSWPD. takeda.com A study involving healthy adults subjected to a 5-hour phase advance in their sleep-wake cycle demonstrated that lower doses of this compound (1, 2, or 4 mg) administered before bedtime significantly advanced the phase of the circadian rhythm compared to placebo. nih.gov The 8 mg dose did not show a significant phase shift in this study. nih.gov

Case reports also explore the use of this compound in DSWPD. One case report on a 15-year-old girl with DSWPD indicated that this compound 4 mg taken in the early evening effectively shifted her sleep-wake rhythm and biological clock forward, leading to resolution of symptoms when combined with bright light therapy. cpn.or.kr Another case report highlighted the potential efficacy of a low dose of this compound combined with behavioral education in a sighted patient with N24SWD, resulting in the cessation of a free-running sleep-wake pattern. nih.gov

A retrospective study examining treatment adherence in DSWPD patients found that a strategically timed 2 mg dose of this compound was associated with a lower dropout rate compared to higher doses (8 mg, 4 mg, and 1 mg). frontiersin.org This suggests that a lower dose might be optimal for better long-term adherence in this population. frontiersin.org

Jet Lag Disorder

Jet lag disorder can occur when the homeostatic and circadian systems are dissociated due to rapid travel across time zones, leading to sleep disturbances. dovepress.com this compound has been evaluated for its ability to reduce insomnia symptoms associated with eastward jet travel. takeda.comnih.gov

A study involving healthy adults flown eastward across five time zones demonstrated that this compound 1 mg taken before bedtime for four nights significantly decreased mean latency to persistent sleep (LPS) compared to placebo on nights 2-4 after the time zone shift. nih.gov

Shift Work Disorder

Shift work disorder is another condition where the circadian system is misaligned with the required sleep-wake schedule. dovepress.com While this compound is not specifically indicated for shift work disorder, its mechanism of action as a melatonin receptor agonist suggests potential for use in adjusting circadian rhythms in this population. researchgate.netnih.govmdedge.com

Research in healthy volunteers participating in a simulated night shift study found that while this compound did not significantly improve sleep efficiency during a short evening nap, it was associated with significant impairments in neurobehavioral performance for up to 12 hours after administration prior to the night shift. aasm.org This suggests that while this compound might influence sleep timing, its effects on performance during a simulated night shift need careful consideration.

Non-24-Hour Sleep-Wake Disorder

Non-24-Hour Sleep-Wake Disorder (N24SWD) is a circadian rhythm disorder where the intrinsic circadian pacemaker is not synchronized to the 24-hour light/dark cycle. uspharmacist.comnih.gov This disorder is more common in blind individuals but can also occur in sighted individuals. uspharmacist.comnih.gov

While this compound is FDA-approved for insomnia, it has not been extensively studied in patients with N24SWD. uspharmacist.com However, case reports suggest potential efficacy in sighted individuals with N24SWD. nih.govaasm.org A case report on a 12-year-old sighted girl with N24SWD demonstrated that strategically timed this compound administration led to a resolution of her free-running sleep-wake pattern. aasm.org Another case highlighted the cessation of a free-running pattern in a sighted patient with N24SWD treated with a low dose of this compound and behavioral education. nih.gov Further research is needed to determine the potential of this compound in managing N24SWD in sighted individuals across different age groups. nih.govaasm.org

Efficacy in Specific Patient Populations

Clinical research has also evaluated the efficacy of this compound in specific patient populations who commonly experience insomnia or sleep disturbances.

Geriatric Patients

Insomnia symptoms are prevalent in older adults. mdpi.comaasm.org Studies have investigated the efficacy of this compound in geriatric patients with chronic insomnia. researchgate.netmdpi.comjwatch.org

A meta-analysis of studies on melatonin and/or this compound use in older adults (mean age ≥ 55 years) with chronic insomnia found significant improvements in objective total sleep time, objective and subjective sleep latency, and objective and subjective sleep quality compared to placebo. mdpi.com Objective total sleep time increased by an average of 21 minutes, and objective sleep latency was reduced by an average of 13.8 minutes. mdpi.com Subjective sleep latency was reduced by 8.3 minutes. mdpi.com Sleep efficiency did not show a significant improvement. mdpi.com

A randomized trial in older adults (age ≥ 65) with chronic insomnia showed that patient-reported sleep latency was significantly shorter with this compound 8 mg compared to placebo at both 1 week (70 vs. 78 minutes) and 5 weeks (58 vs. 71 minutes). jwatch.org However, total sleep time was not significantly prolonged with this compound in this study. jwatch.org

Another study in older adults (≥ 60 years old) with obstructive sleep apnea and insomnia symptoms initiating APAP therapy found that this compound was effective in reducing polysomnography-measured sleep onset latency by 10.7 minutes, a difference of 28.5 minutes compared to placebo. aasm.org Subjective measures of sleep onset latency, quality, sleepiness, and daytime functioning did not change significantly between the groups. aasm.org

Patients with Co-morbid Insomnia and Depression

Insomnia frequently co-occurs with psychiatric disorders, including depression. nih.gov Research has explored the effectiveness of this compound in patients experiencing both insomnia and depression.

An open-label study in adults with generalized anxiety disorder (GAD) and insomnia symptoms found that this compound 8 mg at bedtime was associated with significant symptom reduction on scales measuring anxiety and insomnia. nih.gov Subjects reported falling asleep faster and sleeping longer. nih.gov Specifically, sleep latency was reduced by 42.85 minutes and total sleep time increased by 2.5 hours in this study. nih.gov The reductions in anxiety symptoms were significantly related to the increased total sleep time. nih.gov While this study focused on GAD with comorbid insomnia, it provides some insight into the potential benefits of this compound on sleep parameters in patients with comorbid psychiatric conditions.

Patients with Idiopathic Rapid Eye Movement Sleep Behavior Disorder

Research into the use of this compound for idiopathic Rapid Eye Movement Sleep Behavior Disorder (iRBD) has yielded mixed results. An open-label trial involving 12 consecutive patients with iRBD treated with this compound for at least 4 weeks did not show a clear effect on REM sleep without atonia or scores on an RBD severity scale as measured by video-supported polysomnography. nih.gov However, clinical assessment using a visual analog scale indicated a trend toward significance, and some individual patients showed positive changes. nih.gov

In contrast, this compound has been reported to be effective in two patients with secondary RBD associated with multiple system atrophy and Parkinson's disease, demonstrating clinical improvement and a decrease in REM sleep without atonia in these cases. nih.govchronobiologyinmedicine.org Another open-label multicenter trial in patients with Parkinson's disease, where 68.6% were diagnosed with probable RBD, found that this compound administration reduced the severity of sleep disturbances and lowered scores on the Japanese version of the RBD questionnaire in patients with probable RBD. jst.go.jp

Comparative Efficacy with Other Hypnotic Agents and Melatonin

Comparative studies have evaluated the efficacy of this compound against other commonly used hypnotic agents and exogenous melatonin.

Benzodiazepine (B76468) receptor agonists (BzRAs) like zolpidem, eszopiclone, and zaleplon are widely prescribed for insomnia and exert their effects through action at GABA receptors. nih.gov Unlike BzRAs, this compound is a melatonin receptor agonist and does not have affinity for the GABA receptor complex. researchgate.net

Clinical studies have shown that this compound consistently reduced latency to persistent sleep (LPS) compared to placebo in adults with chronic insomnia over a 6-month period. nih.govresearchgate.net Subjective sleep latency was also significantly reduced compared to placebo at various time points. nih.govresearchgate.net While improvements in total sleep time (TST) and sleep efficiency (SE) have been observed with this compound in some studies, these improvements were sometimes noted only on initial nights or were less pronounced compared to the reduction in sleep latency. drugbank.com

In comparison, BzRAs have been associated with rebound insomnia, withdrawal symptoms, and abuse potential, which are not typically observed with this compound. nih.govnih.gov A study comparing this compound and triazolam in substance abusers found that triazolam demonstrated potential for abuse liability, unlike this compound. nih.gov

This compound is a melatonin receptor agonist with a high selectivity for MT₁ and MT₂ receptors, and in vitro studies suggest it has a greater affinity and potency at these receptors compared to melatonin. cenmed.comaasm.org Both this compound and exogenous melatonin are involved in regulating the sleep-wake cycle through their action on melatonin receptors in the SCN. conicet.gov.ar

While both are used for sleep disorders, this compound has shown more consistent improvement in sleep parameters across different age groups, including older adults, compared to exogenous melatonin, although the clinical impact of this compound is considered small. researchgate.net Concerns regarding the regulation and consistent bioavailability of over-the-counter melatonin in some regions have also been noted. nih.gov

Doxepin (B10761459), a tricyclic antidepressant with histamine (B1213489) H₁ blocking properties, is also used at low doses for insomnia characterized by sleep maintenance difficulties. wikipedia.org Lemborexant is a dual orexin (B13118510) receptor antagonist used for difficulties with sleep onset and maintenance. wikipedia.org Zaleplon is a nonbenzodiazepine hypnotic (Z-drug) acting on GABA receptors, primarily used for sleep onset insomnia due to its short half-life. wikipedia.org

While the provided search results discuss the mechanisms and uses of these agents, direct comparative efficacy trials between this compound and doxepin or lemborexant are not detailed. This compound's efficacy has primarily been demonstrated in reducing sleep latency. nih.govresearchgate.netdrugbank.com

Safety Profile and Tolerability in Clinical Trials

Long-Term Safety Assessments (Up to 1 Year)

Long-term, open-label studies evaluating ramelteon administration for up to one year in adults and elderly subjects with chronic insomnia have shown it to be generally well tolerated. nih.govpsychiatrist.com These studies monitored a broad range of safety parameters. dovepress.comresearchgate.net

In a one-year open-label study involving 1213 subjects (adults receiving 16 mg and elderly subjects receiving 8 mg), safety assessments were conducted at multiple time points. researchgate.netnih.govpsychiatrist.com No clinically meaningful changes were reported in vital signs, physical examinations, clinical chemistry, hematology, urinalysis, or electrocardiogram trends. dovepress.comresearchgate.netnih.gov The incidence of adverse events remained similar at 6 and 12 months. nih.govpsychiatrist.com The most frequently reported treatment-emergent adverse events in clinical trials included headache, somnolence, and dizziness. researchgate.net In the year-long study, common adverse events were nasopharyngitis, somnolence, upper respiratory tract infection, and sinusitis. nih.gov There were no unexpected or new adverse events emerging during up to 1 year of treatment. researchgate.net

Rebound insomnia was not observed following discontinuation of this compound after up to 1 year of therapy. psychiatrist.comdrugs.com

Endocrine Function and Hormone Levels

Specific safety studies have focused on the potential effects of this compound on endocrine function. dovepress.com In a placebo-controlled, 6-month study in subjects with chronic insomnia, 12 endocrine parameters were evaluated. dovepress.comfda.gov There were no significant changes observed in the thyroid or adrenal axes. dovepress.comfda.gov Gonadotropins and testosterone (B1683101) levels remained unchanged in men. dovepress.com However, an elevation in mean serum prolactin levels was observed in women treated with this compound compared to placebo. dovepress.comfda.gov This increase was not considered clinically relevant as no effects on the reproductive cycle were observed in this study. researchgate.netnih.gov

Absence of Abuse Potential and Dependence Liability

A significant benefit of this compound over other types of hypnotics is its lack of abuse potential and dependence liability. nih.govnih.govapa.orgnih.govaafp.orgresearchgate.net this compound is not a controlled substance and is not scheduled by the US Drug Enforcement Agency (DEA). wikipedia.orgnih.govfda.govaafp.orgfda.govpsychiatryonline.org This is attributed to its novel mechanism of action, which involves selective binding to melatonin (B1676174) receptors rather than receptors commonly associated with sedation, such as GABA, dopamine (B1211576), opiate, or serotonin (B10506) receptors. nih.govapa.org

Discontinuation of this compound in both animals and humans after chronic administration has not produced withdrawal signs, and it does not appear to produce physical dependence. nih.govresearchgate.netfda.govfda.govpsychiatryonline.org

Preclinical studies in animal models have provided evidence for the low abuse potential of this compound. nih.govdovepress.comfda.govalzdiscovery.orgnih.gov In the conditioned place preference test in rats, this compound treatment showed no preference for the drug-associated compartment, indicating a low potential for reinforcing or rewarding behavior. alzdiscovery.org Studies in rhesus monkeys demonstrated that this compound did not produce benzodiazepine (B76468) agonist-like discriminative stimulus effects in normal or diazepam-dependent animals. nih.govdovepress.com this compound did not cause significant effects on spontaneous or learned behaviors when given daily and then discontinued. dovepress.com Intravenous self-administration experiments in monkeys showed no positive reinforcing effects with this compound. dovepress.com These findings collectively suggest an absence of physical dependence and abuse liability in preclinical models. dovepress.com

Human laboratory abuse potential studies have supported the findings from preclinical animal models. nih.govdovepress.comfda.govwikidoc.org A study involving subjects with a history of sedative/hypnotic or anxiolytic drug abuse evaluated the abuse potential of single oral doses of this compound (16 mg, 80 mg, or 160 mg) compared to triazolam and placebo. nih.govfda.govwikidoc.orgjwatch.orgeurekalert.org At doses up to 20 times the recommended therapeutic dose, this compound showed no differences from placebo in subjective responses indicative of abuse potential, such as "drug liking" or "street value". nih.govdovepress.comwikidoc.orgeurekalert.org Subjects in this study were able to distinguish triazolam from placebo on scales of perceived "drug liking," drug strength, and sedative effect, while they could not distinguish this compound from placebo. jwatch.org These data confirm the absence of human abuse liability with this compound. dovepress.com

Studies in adults with no history of substance abuse have also found no evidence of dependence development. nih.gov No rebound insomnia or withdrawal effects were observed during placebo run-out periods following this compound treatment in clinical trials. nih.govdrugs.comresearchgate.netjwatch.org

Cardiovascular and Respiratory Effects

Clinical trials have monitored cardiovascular and respiratory effects of this compound. In the one-year open-label study, there were no electrocardiogram changes to suggest adverse cardiac effects. nih.govpsychiatrist.com No clinically meaningful changes were reported regarding vital signs. dovepress.comresearchgate.netnih.gov

The effects of this compound on respiration have been evaluated, particularly in patients with respiratory conditions. A study in subjects with mild to moderate chronic obstructive pulmonary disease (COPD) showed no difference compared with placebo on mean arterial oxygen saturation during sleep after a single 16 mg dose. drugs.comfda.gov There was also no significant difference in the Apnea (B1277953)/Hypopnea index. fda.gov While this compound did not show a respiratory depressant effect in this study, its effect in patients with severe COPD (e.g., those with elevated pCO₂ levels or needing nocturnal oxygen therapy) has not been studied. drugs.comfda.gov this compound has not been studied in subjects with severe sleep apnea and is not recommended for use in this population. fda.govfda.gov

Special Populations: Renal and Hepatic Impairment

The pharmacokinetics and safety of this compound have been evaluated in subjects with renal and hepatic impairment. fda.govfda.govwikidoc.org

Renal Impairment: No adjustment of this compound dosage is required in patients with renal impairment, including those with severe renal impairment (creatinine clearance of ≤30 mL/min/1.73 m²) and patients requiring chronic hemodialysis. drugs.comfda.govfda.govwikidoc.org Studies in subjects with mild, moderate, or severe renal impairment and those on chronic hemodialysis showed no effects on the maximum serum concentration (Cmax) and area under the concentration-time curve (AUC₀-t) of the parent drug or its active metabolite (M-II). fda.govfda.govwikidoc.org The incidence of adverse events was similar across these groups, consistent with the negligible renal clearance of this compound, which is primarily eliminated via hepatic metabolism. fda.govfda.gov

Hepatic Impairment: this compound is principally eliminated via hepatic metabolism, and exposure is increased in patients with hepatic impairment. fda.govfda.gov Exposure to this compound was increased by four-fold in subjects with mild hepatic impairment and by more than ten-fold in subjects with moderate hepatic impairment. fda.govfda.govwikidoc.org While exposure to the active metabolite (M-II) is only marginally increased in mild or moderate hepatic impairment, this compound should be used with caution in patients with moderate hepatic impairment. fepblue.orgfda.govfda.govwikidoc.org this compound is not recommended in patients with severe hepatic impairment (Child-Pugh Class C), as its pharmacokinetics have not been evaluated in this population. fepblue.orgfda.govfda.govwikidoc.org

Drug Drug and Drug Food Interactions Research

Interactions with CYP1A2 Inhibitors (e.g., Fluvoxamine) and Inducers (e.g., Rifampin, Smoking)

Ramelteon is primarily metabolized by the cytochrome P450 enzyme CYP1A2. Consequently, substances that inhibit or induce this enzyme can markedly change the systemic exposure to this compound.

CYP1A2 Inhibitors:

Co-administration with strong CYP1A2 inhibitors can lead to a dramatic increase in this compound plasma concentrations. Fluvoxamine (B1237835), a potent inhibitor of CYP1A2, has been shown to increase the area under the curve (AUC) of this compound by approximately 190-fold and the maximum concentration (Cmax) by about 70-fold. nih.govdrugs.comdrugs.comnih.gov This significant interaction has led to the contraindication of using this compound in combination with fluvoxamine. nih.govdrugs.comdrugs.comnih.gov While other less potent CYP1A2 inhibitors have not been studied as extensively, caution is advised when co-administering this compound with these agents. nih.gov

In vitro studies have elucidated that this compound's metabolism is also partially handled by CYP2C19 and CYP3A4. nih.govresearchgate.net Fluvoxamine's profound effect is believed to stem from its ability to simultaneously inhibit multiple metabolic pathways of this compound. nih.govresearchgate.net

CYP1A2 Inducers:

Conversely, substances that induce CYP1A2 activity can substantially decrease this compound exposure, potentially reducing its efficacy. Rifampin, a potent enzyme inducer, has been observed to decrease the total exposure to this compound and its active metabolite, M-II, by approximately 80%. nih.gov Rifampin is known to be a potent inducer of several metabolic enzymes, including those in the cytochrome P450 system. semanticscholar.orgdntb.gov.ua

Smoking is also a known inducer of CYP1A2, which could potentially lead to lower plasma levels of this compound. fda.govnih.gov However, specific pharmacokinetic studies on the interaction between smoking and this compound are not as extensively detailed.

Interacting SubstanceMechanismEffect on this compound Pharmacokinetics
Fluvoxamine (Strong CYP1A2 Inhibitor)Inhibition of CYP1A2-mediated metabolism~190-fold increase in AUC, ~70-fold increase in Cmax
Rifampin (Enzyme Inducer)Induction of CYP1A2 and other metabolic enzymes~80% decrease in total exposure (AUC)
SmokingInduction of CYP1A2Potential for decreased plasma concentrations

Interactions with CNS Depressants

When used in combination with other central nervous system (CNS) depressants, this compound can produce additive pharmacodynamic effects, leading to enhanced sedation and impairment of cognitive and motor skills. drugs.comdrugs.comdrugs.com These CNS depressants include, but are not limited to, alcohol, opioids, and benzodiazepines. drugs.comdrugs.commedscape.com

The concurrent use of this compound with these substances may result in:

Profound sedation medscape.com

Respiratory depression medscape.com

Impairment of judgment and thinking drugs.comdrugs.com

Decreased psychomotor skills drugs.comdrugs.com

Due to these risks, caution is advised, and patients are often warned against consuming alcohol or using other CNS depressants while taking this compound. nih.govdrugs.com

Impact of High-Fat Meals on Pharmacokinetics

The absorption of this compound can be affected by the presence of food, particularly a high-fat meal. Administration of this compound with or immediately after a high-fat meal results in a delayed and altered absorption profile. drugs.comnih.govfda.gov

Research has demonstrated the following pharmacokinetic changes when this compound is taken with a high-fat meal:

The time to reach maximum plasma concentration (Tmax) is delayed by approximately 45 minutes. drugs.comfda.gov

The maximum plasma concentration (Cmax) is decreased by about 22%. drugs.comfda.gov

The total drug exposure (AUC) is increased by approximately 31%. drugs.comfda.govmedicine.com

Due to the delay in absorption and onset of action, it is generally recommended that this compound not be taken with or immediately after a high-fat meal. nih.govdrugs.comfda.gov

Pharmacokinetic ParameterChange with High-Fat Meal
Tmax (Time to Peak Concentration)Delayed by ~45 minutes
Cmax (Peak Concentration)Decreased by ~22%
AUC (Total Exposure)Increased by ~31%

Effects on Other Drug Metabolism

Based on available research, this compound does not appear to have a significant impact on the metabolism of other drugs. In vitro and in vivo studies have shown that this compound is not an inhibitor of several key cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4. fda.gov Furthermore, it has not been found to induce the activity of CYP1A2, CYP2C9, or CYP3A4 enzymes. fda.gov This suggests that this compound has a low potential to alter the plasma concentrations of other medications that are substrates of these enzymes.

Preclinical and Animal Model Studies

Sleep-Promoting Effects in Various Animal Models (Rats, Cats, Monkeys)

Preclinical studies in multiple animal species have demonstrated the sleep-promoting effects of ramelteon. In freely moving cats, this compound administered orally was shown to promote sleep by decreasing the percentage of time spent awake and increasing the percentage of time spent in both slow wave sleep (SWS) and rapid eye movement (REM) sleep. These effects were observed to last for up to six hours, a longer duration compared to the effects of exogenous melatonin (B1676174), which persisted for up to two hours oup.comdovepress.comresearchgate.net. Based on minimum effective doses, this compound was approximately 10 times more potent than exogenous melatonin in promoting sleep in cats oup.comdovepress.com.

Studies in macaque monkeys also indicated that this compound reduced the latency to sleep onset in a dose-dependent manner dovepress.comtouchneurology.com. Unlike melatonin, this compound also led to an increase in the total duration of sleep in monkeys dovepress.comtouchneurology.com. Sleep induced by this compound in monkeys was reported to be indistinguishable from natural sleep based on FFT analysis alzdiscovery.org.

In rats, both this compound and melatonin administered intraperitoneally significantly reduced non-rapid eye movement (NREM) sleep latency when given close to the mid-point of the dark phase of the light-dark cycle researchgate.netnih.govphysoc.org. Both compounds also produced a short-lasting increase in NREM sleep duration, without altering the NREM power spectrum researchgate.netnih.govphysoc.org. Neither drug affected REM latency, REM sleep duration, or the power spectrum during REM sleep in rats researchgate.netnih.govphysoc.org. While some studies in rats and monkeys suggest this compound reduces time to sleep onset without affecting total sleep time, studies in cats show an increase in total sleep time researchgate.net.

Here is a summary of sleep-promoting effects observed in different animal models:

Animal ModelEffect on WakefulnessEffect on Sleep LatencyEffect on Total Sleep TimeDuration of EffectPotency vs. Melatonin
CatsDecreased oup.comdovepress.comresearchgate.net-Increased SWS and REM researchgate.netUp to 6 hours oup.comdovepress.com~10 times more potent oup.comdovepress.com
Monkeys-Reduced (dose-dependent) dovepress.comtouchneurology.comIncreased dovepress.comtouchneurology.com--
Rats-Reduced NREM latency researchgate.netnih.govphysoc.orgShort-lasting increase in NREM duration researchgate.netnih.govphysoc.orgShort-lasting researchgate.netnih.govphysoc.org-

Anxiolytic Properties in Rat Models of Anxiety

The anxiolytic properties of this compound have been investigated in various rat models of anxiety, including the elevated plus maze, light-dark box, hole board apparatus, and open field test researchgate.netnih.govnih.gov. While melatonin has demonstrated anxiolytic effects in some animal and human studies, the anxiolytic action of its congener, this compound, has also been explored researchgate.netnih.govnih.govresearchgate.net.

In studies evaluating the anxiolytic effect of this compound as a standalone drug in Sprague Dawley rats using these models, this compound did not consistently show an anxiolytic effect researchgate.netnih.govnih.gov. For instance, in one study, this compound did not increase the time spent in the light chamber of the light-dark box or the number of head dippings in the hole board test, unlike melatonin which showed such effects in previous research nih.gov. Similarly, in the open field test, this compound-treated rats did not show significantly higher mean time spent in central squares compared to the control group, and there was no dose-dependent effect observed with different doses of this compound nih.gov.

However, a study indicated that a combination of this compound (1 mg/kg) and diazepam (0.5 mg/kg) administered orally for 14 days in a chronic study produced an anxiolytic effect in the elevated plus maze and hole board test, although it failed to show anti-anxiety effects in the open field test and light-dark box researchgate.netnih.gov. This suggests a potential synergistic effect when combined with existing anxiolytic drugs researchgate.netnih.gov. Further studies have been suggested to evaluate fixed-dose combinations of this compound and approved anxiolytic drugs to potentially reduce the dose of the latter researchgate.netnih.gov.

Effects on Post-Traumatic Stress Disorder (PTSD)-like Behavior in Mice

Chronic administration of this compound has been shown to improve Post-traumatic stress disorder (PTSD)-like behavior in mice researchgate.netnih.govresearchgate.netnih.govtandfonline.comnyu.edu. Studies using Fatty acid-binding protein 3 (Fabp3) null mice, which exhibit cognitive deficits, hyperlocomotion, and impaired fear extinction characteristic of PTSD-like behaviors, demonstrated that chronic oral administration of this compound (1.0 mg/kg) improved all tested PTSD-like behaviors researchgate.netnih.gov.

The mechanism underlying these improvements appears to involve the restoration of abnormal protein expression in specific brain regions. Chronic this compound administration (1.0 mg/kg) restored abnormal c-Fos expression and Ca2+/calmodulin-dependent protein kinase II (CaMKII) autophosphorylation in the anterior cingulate cortex (ACC) and basolateral amygdala (BLA) of Fabp3 null mice researchgate.netnih.gov. Notably, the melatonin receptor antagonist luzindole (B1675525) blocked these this compound-dependent improvements, indicating that the effects are mediated through melatonin receptors researchgate.netnih.gov. These findings suggest that this compound is a potential candidate for PTSD therapy researchgate.netnih.gov.

Studies on Learning Behavior and Motor Function

Preclinical animal studies have investigated the effects of this compound on learning behavior and motor function. In contrast to benzodiazepines like diazepam and triazolam, this compound has not been associated with impairment of performance on learning or memory assessments in animal models oup.comtouchneurology.com. Studies using tasks such as the water maze and delayed matching-to-position tasks in rats have shown that this compound did not exhibit such impairments touchneurology.com.

On the rota-rod test, a measure of motor coordination, mice treated with this compound showed no impairment nih.gov. This is in contrast to the dose-dependent impairment observed with the benzodiazepine (B76468) diazepam nih.gov. Similarly, studies in cats and monkeys have indicated that this compound did not cause significant adverse effects such as cognitive impairment or motor coordination deficits oup.comalzdiscovery.org. Monkeys given this compound showed no apparent motor dysfunction, unlike those given high doses of zolpidem which displayed sedation and myorelaxation nih.gov.

These findings suggest that this compound, unlike some other sleep-promoting medications, does not significantly impair learning behavior or motor function in animal models oup.comfda.govaasm.orgpoison.org.

Future Directions and Unanswered Questions in Ramelteon Research

Further Clarification of MT2 Receptor Role in Human SCN

The suprachiasmatic nucleus (SCN) is the primary regulator of circadian rhythms. Melatonin (B1676174) receptors, specifically MT1 and MT2, are present in the SCN and are key targets for ramelteon. While the MT1 receptor is thought to primarily mediate the sleep-promoting effects by inhibiting SCN firing, the precise role of the MT2 receptor in the human SCN requires further clarification. nih.govnih.govdovepress.comaasm.org MT2 receptors are associated with the phase-shifting effects of melatonin on circadian rhythms. nih.govdovepress.comaasm.org Studies in animal models and immortalized SCN cells have provided insights, but more research is needed to fully understand the contribution of MT2 receptor activity to this compound's effects on the human circadian system. nih.govnih.govajmc.comcore.ac.uk

Investigations into Receptor Downregulation by this compound

Prolonged exposure to agonists can lead to desensitization and downregulation of receptors. It has been hypothesized that prolonged use of this compound, similar to melatonin, could result in desensitization of melatonin receptors in the SCN. nih.gov Studies in immortalized SCN2.2 neurons have shown that desensitization and internalization of MT2 receptors occur following exogenous melatonin administration. nih.gov Given that this compound's plasma levels after recommended doses are greater and longer-lasting than those of melatonin, it seems more likely to desensitize MT1 and MT2 receptors. nih.govmedscape.com However, whether downregulation by this compound is stronger, longer-lasting, or even occurs in humans at therapeutic doses remains to be demonstrated and requires further investigation. nih.govmedscape.com

Expanded Research on Specific Circadian Rhythm Sleep Disorders

This compound's mechanism of action, which influences the circadian system, suggests potential utility beyond general insomnia, particularly in circadian rhythm sleep disorders (CRSDs). dovepress.comaasm.orgnih.govresearchgate.net These disorders include delayed sleep phase disorder (DSPD), advanced sleep phase syndrome (ASPS), shift work sleep disorder (SWSD), non-24-hour sleep-wake disorder, and jet lag. aasm.orgnih.gov While preliminary investigations suggest possible future applications in this area, human studies specifically examining the efficacy of this compound in treating these distinct CRSDs are needed. dovepress.comaasm.orgnih.govwikipedia.org Research exploring different dosing strategies and timing of administration may be crucial for optimizing this compound's effectiveness in realigning the circadian clock for specific CRSDs. aasm.orgnih.govresearchgate.net

Pharmacogenomic Studies to Predict Treatment Response

Individual responses to sleep medications can vary. Pharmacogenomic studies, which investigate the influence of genetic variations on drug response, hold promise for predicting individual responses to this compound and personalizing treatment. pmarketresearch.comannualreviews.org Certain genetic markers may predict an individual's response to this compound, potentially allowing clinicians to customize dosages and treatment duration for enhanced efficacy and minimized side effects. pmarketresearch.comannualreviews.org Further research is needed to identify specific genetic polymorphisms that influence this compound's pharmacokinetics or pharmacodynamics and to validate their predictive value in clinical settings. pmarketresearch.commdpi.comdrugbank.comgenomind.com

Comprehensive Comparative Studies with Newer Hypnotics

While this compound offers a different mechanism compared to benzodiazepine (B76468) receptor agonists, comprehensive comparative studies with newer hypnotics are needed to fully understand its relative efficacy and place in therapy. aafp.orgglobalresearchonline.net Studies comparing this compound directly with other newer sleep medications, including dual orexin (B13118510) receptor antagonists (DORAs) like suvorexant, would provide valuable data on comparative effectiveness, impact on sleep architecture, and long-term outcomes in diverse patient populations. globalresearchonline.netresearchgate.netpsychiatrist.com Some studies have compared this compound and zolpidem, showing similar efficacy in reducing sleep latency but with differences in reported adverse events. globalresearchonline.net

Investigation of this compound's Potential Beyond Insomnia, e.g., Delirium Prevention

Emerging research suggests that this compound may have therapeutic potential beyond its approved indication for insomnia. Investigations into its use for preventing delirium, particularly in hospitalized and elderly patients, have shown promising results. researchgate.netpsychiatrist.comalzdiscovery.orgwikijournalclub.orggre.ac.ukfrontiersin.org Several studies and meta-analyses indicate that this compound may be associated with a lower incidence of delirium in at-risk populations. researchgate.netpsychiatrist.comalzdiscovery.orgwikijournalclub.orggre.ac.uk However, some meta-analyses have reported inconsistent findings, and the evidence base, while growing, still includes small and potentially underpowered studies. alzdiscovery.orgwikijournalclub.orggre.ac.uk Further large-scale, well-controlled trials are needed to definitively establish this compound's efficacy and optimal strategies for delirium prevention. Additionally, preliminary research is exploring this compound's potential in other areas, such as cancer-related fatigue and sleep disturbances in musculoskeletal oncology patients, and potentially influencing cognitive function in neurodegenerative disorders. sciencepolicy.ca Studies in animal models have also explored its potential anti-anxiety effects. mdpi.com

Q & A

Q. What mechanistic studies clarify this compound’s long-term impact on GABAergic signaling in chronic insomnia?

  • Methodological Answer : Employ ex vivo brain slice electrophysiology (e.g., prefrontal cortex) from chronic this compound-treated rodents. Quantify GABA-A receptor subunit expression (α1, β2) via qPCR and correlate with behavioral assays (e.g., elevated plus maze). Compare with benzodiazepine-treated cohorts to assess tolerance pathways .

Methodological Frameworks for this compound Research

  • PICOT Framework : Use for clinical trials (e.g., Population: elderly insomnia patients; Intervention: 8 mg this compound; Comparison: placebo; Outcome: sleep onset latency; Time: 4 weeks) .
  • PEO Framework : Apply to observational studies (e.g., Population: shift workers; Exposure: variable this compound dosing times; Outcome: circadian rhythm synchronization) .
  • FINER Criteria : Ensure questions are Feasible (e.g., access to PK/PD datasets), Interesting (e.g., receptor crosstalk), Novel (e.g., biomarker discovery), Ethical (e.g., minimizing hepatotoxicity risks), and Relevant (e.g., addressing treatment-resistant populations) .

Data Reporting Standards

  • Experimental Replication : Follow Beilstein Journal guidelines for detailing synthetic protocols, analytical data (e.g., NMR shifts), and statistical codes in supplementary materials .
  • Conflict Resolution : Use PRISMA guidelines for systematic reviews of contradictory data, emphasizing sensitivity analyses and risk-of-bias assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ramelteon
Reactant of Route 2
Reactant of Route 2
Ramelteon

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.